1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
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Overview
Description
1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups, including an amino group, a chlorophenyl group, and a cyanopyridobenzimidazole core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves multiple steps, typically starting with the preparation of the pyridobenzimidazole core This can be achieved through a series of condensation reactions involving appropriate precursorsIndustrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl groups, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic applications, including anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Benzimidazole derivatives: These compounds are known for their medicinal properties and are used in various therapeutic applications.
Pyridobenzimidazole derivatives: These compounds have a similar core structure and are used in the development of new drugs and materials .
Properties
IUPAC Name |
1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClN5/c20-12-5-3-4-11(8-12)17-13(9-21)18(23)25-16-7-2-1-6-15(16)24-19(25)14(17)10-22/h1-8H,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCFYIOXCWCLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(C(=C3C#N)C4=CC(=CC=C4)Cl)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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